H-D-Phe(4-Guad-Pmc)-OH
Description
H-D-Phe(4-Guad-Pmc)-OH is a non-natural phenylalanine derivative characterized by a D-configuration and a para-substituted guanidino group protected by the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) moiety. While explicit data on this compound is absent in the provided evidence, its structural features can be inferred from related analogs:
- Core structure: The phenylalanine backbone (C₉H₁₁NO₂) is modified at the para position with a guanidino group (Guad), which is sulfonylated by Pmc for stability during peptide synthesis .
- Role of Pmc: This protecting group enhances solubility in organic solvents and prevents side reactions during solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2R)-2-amino-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-13-14(2)21(15(3)18-10-11-24(4,5)33-20(13)18)34(31,32)28-23(26)27-17-8-6-16(7-9-17)12-19(25)22(29)30/h6-9,19H,10-12,25H2,1-5H3,(H,29,30)(H3,26,27,28)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUAAOTARCBMF-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\NC3=CC=C(C=C3)C[C@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-donating groups (e.g., -CH₃ in H-D-Phe(4-Me)-OH) enhance lipophilicity, favoring membrane permeability in drug candidates . Electron-withdrawing groups (e.g., -NO₂ in Fmoc-Phe(4-NO₂)-OH) increase reactivity, making the compound useful in photoaffinity labeling . Guanidino-Pmc in the target compound likely confers both steric bulk and solubility, critical for SPPS efficiency .
Protecting Group Strategies: Boc and Fmoc are standard for temporary protection during SPPS, while Pmc is specialized for guanidino groups to prevent side-chain aggregation .
Biological and Synthetic Relevance: Chlorinated derivatives (e.g., H-D-Phe(4-Cl)-OH) are prevalent in antimicrobial peptides due to enhanced stability .
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